Ethyl 3-(3,3-dimethyloxiran-2-YL)propanoate
Description
Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate is an epoxide-containing ester characterized by a 3,3-dimethyloxirane (epoxide) ring attached to a propanoate backbone. The epoxide group introduces significant reactivity due to its strained three-membered ring, making the compound valuable in synthetic chemistry for ring-opening reactions, polymer precursors, or pharmaceutical intermediates .
Properties
CAS No. |
80922-64-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate |
InChI |
InChI=1S/C9H16O3/c1-4-11-8(10)6-5-7-9(2,3)12-7/h7H,4-6H2,1-3H3 |
InChI Key |
RGXQUIYOIGFORB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1C(O1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3,3-dimethyloxirane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Ethyl 3-(Methylthio)propanoate
Structural Differences :
- Replaces the dimethyloxirane group with a methylthio (-SCH₃) moiety.
- Lacks the strained epoxide ring but includes a sulfur atom.
Physical Properties :
- Higher volatility compared to epoxides due to reduced polarity.
| Property | Ethyl 3-(3,3-Dimethyloxiran-2-yl)propanoate | Ethyl 3-(Methylthio)propanoate |
|---|---|---|
| Functional Group | Epoxide | Thioether |
| Key Reactivity | Ring-opening reactions | Nucleophilic substitution |
| Primary Application | Synthetic intermediates | Flavor and fragrance industry |
Ethyl 3-Oxo-3-(Tetrahydrofuran-2-yl)propanoate
Structural Differences :
- Features a tetrahydrofuran (THF) ring and a ketone group (oxo) instead of an epoxide.
Physical Properties :
- Higher boiling point than the epoxide due to hydrogen bonding from the ketone.
| Property | This compound | Ethyl 3-Oxo-3-(THF-2-yl)propanoate |
|---|---|---|
| Functional Group | Epoxide | Ketone + THF |
| Key Reactivity | Acid/base-catalyzed ring-opening | Condensation reactions |
| Stability | Moderate (epoxide sensitivity) | High (stable cyclic ether) |
Ethyl 3-(2-Furyl)propanoate
Structural Differences :
- Substitutes the epoxide with a furan ring.
Physical Properties :
- Lower polarity than the epoxide due to aromatic furan.
| Property | This compound | Ethyl 3-(2-Furyl)propanoate |
|---|---|---|
| Functional Group | Epoxide | Furan |
| Key Reactivity | Nucleophilic attack on epoxide | Electrophilic substitution |
| Thermal Stability | Moderate | High (aromatic stabilization) |
Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-yl]propanoate
Structural Differences :
- Incorporates a thiazolidinone ring with sulfur and nitrogen atoms.
Physical Properties :
| Property | This compound | Ethyl 3-Thiazolidinone Derivative |
|---|---|---|
| Functional Group | Epoxide | Thiazolidinone |
| Bioactivity | Limited | Antibacterial/antifungal |
| Solubility | Moderate in organic solvents | Higher in polar aprotic solvents |
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